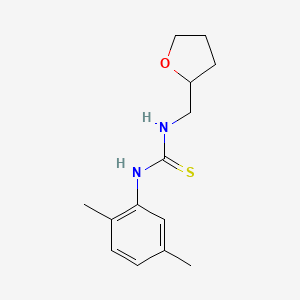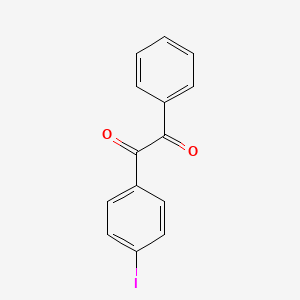![molecular formula C16H18N6O4 B10866492 2-Methylpropyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10866492.png)
2-Methylpropyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ISOBUTYL 5-METHYL-7-(4-NITROPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the preparation might involve the reaction of an isobutyl ester with a nitrophenyl-substituted tetrazole derivative, followed by cyclization to form the desired tetrazolopyrimidine structure . Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
ISOBUTYL 5-METHYL-7-(4-NITROPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
ISOBUTYL 5-METHYL-7-(4-NITROPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological molecules, which can provide insights into its potential as a drug candidate.
Mechanism of Action
The mechanism of action of ISOBUTYL 5-METHYL-7-(4-NITROPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can play a crucial role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar compounds include other tetrazolopyrimidine derivatives, such as:
- Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and potential applications. ISOBUTYL 5-METHYL-7-(4-NITROPHENYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific isobutyl and nitrophenyl substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H18N6O4 |
|---|---|
Molecular Weight |
358.35 g/mol |
IUPAC Name |
2-methylpropyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H18N6O4/c1-9(2)8-26-15(23)13-10(3)17-16-18-19-20-21(16)14(13)11-4-6-12(7-5-11)22(24)25/h4-7,9,14H,8H2,1-3H3,(H,17,18,20) |
InChI Key |
VIGOORTYOCLLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-3,5,7-trimethyl-11-(4-nitrophenyl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10866412.png)
![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-acetamide](/img/structure/B10866421.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10866426.png)
![9-Tert-butyl-2-[(2,6-dimethylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10866429.png)

![2-{3,3-dimethyl-11-[4-(methylsulfanyl)phenyl]-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-N-methylacetamide](/img/structure/B10866447.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10866450.png)
![2-{4-[(2,4-dichlorophenyl)carbamothioyl]piperazin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B10866455.png)

![2-Methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B10866465.png)
![{4-(2-hydroxyphenyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B10866480.png)
![11-(4-chlorophenyl)-10-(2-thienylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10866481.png)
![3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B10866493.png)
![5-(4-Methoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B10866502.png)
